N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a benzo[f][1,4]oxazepin ring and a dihydrobenzofuran ring, both of which are heterocyclic compounds containing oxygen and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[f][1,4]oxazepin and dihydrobenzofuran rings. The benzo[f][1,4]oxazepin ring is a seven-membered ring with one nitrogen and one oxygen atom. The dihydrobenzofuran is a five-membered ring with one oxygen atom, fused to a benzene ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the nitrogen in the oxazepin ring could potentially act as a nucleophile in certain reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Frameworks
Secondary o-hydroxybenzene sulfonamides have been utilized in the development of dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides and related heterocyclic analogs, showcasing a novel approach to privileged tricyclic scaffolds for drug design. This methodology provides access to a new chemical space, allowing for the synthesis of various heterotricyclic scaffolds through the alteration of bis-electrophilic aromatic partners in cyclization processes. The importance of these frameworks lies in their potential for creating new therapeutic agents by exploring underexplored chemical structures (Sapegin et al., 2016).
Enzyme Inhibition Properties
The compound of interest has been associated with the inhibition of human carbonic anhydrases, a crucial therapeutic target for conditions such as glaucoma. By modifying the structural features of sulfonamides, researchers have been able to develop novel [1,4]oxazepine-based primary sulfonamides that exhibit strong inhibition of these enzymes. This highlights the compound's potential as a starting point for designing new inhibitors with improved efficacy and selectivity (Sapegin et al., 2018).
Biological Screening and Molecular Docking Studies
Further emphasizing its versatility, the compound has been involved in studies focusing on the synthesis and biological screening of ethylated sulfonamides incorporating 1,4-benzodioxane moiety. These studies have demonstrated the compounds' inhibitory effects against various enzymes and bacteria, offering insights into their potential medicinal applications. Molecular docking studies complement these findings by providing a deeper understanding of the interaction between these compounds and their biological targets (Irshad et al., 2016).
Antimicrobial and Antiproliferative Agents
The exploration of N-ethyl-N-methylbenzenesulfonamide derivatives has led to the discovery of compounds with significant antimicrobial and antiproliferative activities. This research underscores the compound's role in the development of new treatments targeting cancer and infectious diseases, illustrating the potential for sulfonamide derivatives to serve as leads in drug discovery (Abd El-Gilil, 2019).
Propiedades
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-13-26-17-4-2-1-3-15(17)12-21(19)9-8-20-27(23,24)16-5-6-18-14(11-16)7-10-25-18/h1-6,11,20H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKMBHXZFDOPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3CC4=CC=CC=C4OCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.